Ethyl 2-phenoxyisonicotinate
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Overview
Description
Ethyl 2-phenoxyisonicotinate is an organic compound with the molecular formula C14H13NO3. It is a derivative of isonicotinic acid and features a phenoxy group attached to the second carbon of the isonicotinic acid ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-phenoxyisonicotinate can be synthesized through a multi-step process. One common method involves the esterification of 2-phenoxyisonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenoxyisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-phenoxyisonicotinic acid.
Reduction: 2-phenoxyisonicotinyl alcohol.
Substitution: Various substituted isonicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-phenoxyisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of ethyl 2-phenoxyisonicotinate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Ethyl isonicotinate: Lacks the phenoxy group, making it less versatile in certain chemical reactions.
Phenoxyacetic acid derivatives: Similar in structure but differ in the position of the phenoxy group.
Isonicotinic acid derivatives: Share the isonicotinic acid backbone but vary in the substituents attached to the ring .
Uniqueness
Ethyl 2-phenoxyisonicotinate is unique due to the presence of both the phenoxy and isonicotinate moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 2-phenoxypyridine-4-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-2-17-14(16)11-8-9-15-13(10-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChI Key |
BVFOIMGCQDFGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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